molecular formula C9H12BrN3OS2 B4365185 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365185
M. Wt: 322.3 g/mol
InChI Key: ZFIXWWUDZWVEAM-UHFFFAOYSA-N
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Description

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thienyl ring substituted with a bromo and ethyl group, a carbonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the bromination of 5-ethyl-2-thiophenecarboxylic acid, followed by the formation of the corresponding acid chloride. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thienyl ring and hydrazinecarbothioamide moiety are believed to play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-5-ethyl-2-thienyl)carbonyl]-N-methylhydrazinecarbothioamide
  • 2-[(4-bromo-5-methyl-2-thienyl)carbonyl]-N-methylhydrazinecarbothioamide
  • 2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide

Uniqueness

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromo group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(4-bromo-5-ethylthiophene-2-carbonyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3OS2/c1-3-6-5(10)4-7(16-6)8(14)12-13-9(15)11-2/h4H,3H2,1-2H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXWWUDZWVEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NNC(=S)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE
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2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE
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2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE
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2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE
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2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE

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